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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK837149A, a selective

inhibitor of human fatty acid synthase (FAS), and its potential applications in breast cancer

research. Due to documented poor cell permeability, the primary application of GSK837149A is

as a tool compound for in vitro biochemical and enzymatic assays targeting the beta-ketoacyl

reductase (KR) domain of FAS.[1][2]

Introduction to GSK837149A and its Target, Fatty
Acid Synthase (FAS)
GSK837149A is a symmetrical bisulfonamide urea compound identified as a selective,

reversible inhibitor of human fatty acid synthase (FAS).[2] It specifically targets the beta-

ketoacyl reductase (KR) activity of the enzyme.[2]

Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids.[1] Many human

cancers, including breast cancer, exhibit elevated levels of FAS, which is associated with poor

prognosis.[3][4][5] This upregulation of FAS provides lipids for membrane formation, energy

storage, and signaling molecules, sustaining rapid cancer cell proliferation.[5] Therefore, FAS is

considered a promising therapeutic target in oncology.[1][3][4]
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GSK837149A has been characterized as a potent inhibitor of the KR domain of FAS. The

available quantitative data is summarized below.

Parameter Value Enzyme Source Notes

Ki ~30 nM
Human Fatty Acid

Synthase

Reversible inhibition.

[2]

Mechanism of Action

Inhibition of the beta-

ketoacyl reductase

(KR) activity of FAS.

[2]

Purified enzyme

Possibly binds to the

enzyme-ketoacyl-ACP

complex.[2]

Cell Permeability Impaired/Poor Not specified

This limits its direct

application in live-cell

and in vivo studies.[1]

[2]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the fatty acid synthesis pathway targeted by GSK837149A
and a typical experimental workflow for its use in biochemical assays.
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Caption: Fatty Acid Synthesis Pathway and the inhibitory action of GSK837149A.
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Caption: Workflow for in vitro FAS enzymatic activity assay using GSK837149A.
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Experimental Protocols
Given the characteristics of GSK837149A, the following protocols are focused on in vitro

enzymatic assays.

Protocol 1: In Vitro Fatty Acid Synthase (FAS) Activity
Assay
This protocol is designed to measure the inhibitory effect of GSK837149A on the enzymatic

activity of purified human FAS by monitoring the consumption of NADPH.

Materials:

Purified human Fatty Acid Synthase (FAS)

GSK837149A

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol

(DTT)

Acetyl-CoA solution

Malonyl-CoA solution

NADPH solution

Dimethyl sulfoxide (DMSO) for dissolving GSK837149A

96-well UV-transparent microplate

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Preparation of Reagents:

Prepare a stock solution of GSK837149A (e.g., 10 mM) in 100% DMSO.
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Create a series of dilutions of GSK837149A in Assay Buffer. Ensure the final DMSO

concentration in the assay is below 1%.

Prepare working solutions of substrates in Assay Buffer (e.g., 10X concentration).

Assay Setup:

In a 96-well plate, add 2 µL of the GSK837149A dilutions or DMSO (for control wells) to

each well.

Add purified FAS enzyme diluted in Assay Buffer to each well.

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

Reaction Initiation and Measurement:

Initiate the enzymatic reaction by adding a substrate mix containing Acetyl-CoA, Malonyl-

CoA, and NADPH.

Immediately place the plate in a microplate reader pre-heated to 37°C.

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The

decrease in absorbance corresponds to the oxidation of NADPH.

Data Analysis:

Calculate the initial rate of reaction (V0) for each concentration of GSK837149A from the

linear portion of the absorbance vs. time curve.

Plot the percentage of inhibition versus the logarithm of the GSK837149A concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Competitive Binding Assay (Hypothetical)
This protocol describes a hypothetical competitive binding assay to screen for new inhibitors of

the FAS KR domain using GSK837149A as a reference compound. This would require a

labeled version of GSK837149A or a suitable labeled ligand for the KR domain.
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Materials:

Purified human Fatty Acid Synthase (FAS)

Labeled GSK837149A (e.g., fluorescently or radioactively labeled)

Unlabeled GSK837149A (for control)

Test compounds to be screened

Binding Buffer: A suitable buffer that maintains enzyme stability (e.g., phosphate buffer with

stabilizers).

Filtration apparatus (e.g., 96-well filter plates with a suitable membrane to retain the

enzyme).

Detection instrument (e.g., scintillation counter or fluorescence plate reader).

Procedure:

Assay Setup:

In a 96-well plate, add a fixed concentration of purified FAS enzyme.

Add a fixed concentration of labeled GSK837149A.

Add varying concentrations of the unlabeled test compounds. Include wells with unlabeled

GSK837149A as a positive control for displacement and wells with buffer/DMSO as a

negative control (maximum binding).

Incubation:

Incubate the plate for a sufficient time at a controlled temperature (e.g., room temperature

or 37°C) to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rapidly filter the contents of each well through the filter plate to separate the enzyme-

ligand complex from the unbound labeled ligand.

Wash the filters quickly with ice-cold Binding Buffer to remove non-specifically bound

ligand.

Detection:

Measure the amount of labeled GSK837149A retained on the filter for each well using the

appropriate detection instrument.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound

relative to the control wells.

Plot the percentage of binding versus the logarithm of the test compound concentration to

determine the IC50 value, which represents the concentration of the test compound

required to displace 50% of the labeled ligand.

Applications in Breast Cancer Research
While direct application in breast cancer cell lines is limited, GSK837149A is a valuable tool for:

Validating FAS as a Target: It can be used in biochemical assays with FAS purified from

breast cancer patient tissues or cell lines to confirm enzymatic activity and inhibitor

sensitivity.

High-Throughput Screening: GSK837149A can serve as a positive control in high-

throughput screening campaigns to identify new, potentially more cell-permeable inhibitors of

the FAS KR domain.

Structural Biology Studies: Its use in co-crystallization studies with the FAS enzyme can help

elucidate the binding mode of inhibitors to the KR active site, aiding in the structure-based

design of new anti-cancer drugs.

Mechanism of Action Studies: For researchers developing novel FAS inhibitors,

GSK837149A can be used as a comparator to determine if new compounds share a similar
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mechanism of action by targeting the KR domain.

Conclusion
GSK837149A is a potent and selective inhibitor of the beta-ketoacyl reductase domain of

human fatty acid synthase.[2] Although its utility in cell-based and in vivo breast cancer models

is hampered by poor cell permeability, it remains a critical tool for in vitro research.[1][2] The

protocols and information provided here are intended to guide researchers in leveraging

GSK837149A for target validation, drug discovery, and mechanistic studies related to the role

of fatty acid synthesis in breast cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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